molecular formula C22H36O3 B8458859 p-Tetradecyloxyphenylacetic acid CAS No. 63290-17-5

p-Tetradecyloxyphenylacetic acid

Cat. No.: B8458859
CAS No.: 63290-17-5
M. Wt: 348.5 g/mol
InChI Key: XRPCSCVPVIJJEP-UHFFFAOYSA-N
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Description

P-Tetradecyloxyphenylacetic acid is a useful research compound. Its molecular formula is C22H36O3 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

63290-17-5

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-(4-tetradecoxyphenyl)acetic acid

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3,(H,23,24)

InChI Key

XRPCSCVPVIJJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of about 75 g of 4-hydroxyphenylacetic acid, about 273.38 g of 1-tetradecylbromide, about 46.33 g of sodium hydroxide, about 5.0 g of trioctadecyl methylamine chloride and about 500 ml of water was refluxed for about 24 hours with stirring, cooled to room temperature, the aqueous layer decanted and the solid washed with water. The solid was refluxed for about 2 hours with stirring in about 500 ml of ethanol containing about 40 g of sodium hydroxide and about 40 ml of water. The solvents were removed and the residue heated at about 0.1 mm and about 200°-210° C. in a Kugelrohr. The residue was stirred with dilute hydrochloric acid and ethyl acetate on a steam bath until solution was complete. The warm solution was washed with brine, then the solvent was removed and the residue recrystallized sequentially from methanol and hexane, giving about 66 g of the desired title compound as a white solid, mp 86°-87° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
273.38 g
Type
reactant
Reaction Step One
Quantity
46.33 g
Type
reactant
Reaction Step One
Name
trioctadecyl methylamine chloride
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound is prepared by the procedure of Example 32 using 75 g of product from Example 51, 34.8 g of potassium hydroxide, 45 ml of water and 800 ml of ethyl alcohol. The residue is recrystallized from carbon tetrachloride/hexane to give 60.6 g of the desired product as white crystals.
Name
product
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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